HSR6071

Asthma IgE Passive Cutaneous Anaphylaxis

Classical mast cell stabilizers lack oral bioavailability; antihistamines cannot address SRS-A-mediated bronchoconstriction. HSR6071 solves both with a unique polypharmacology profile. • Sub-nanomolar IgE-mediated histamine release inhibition (IC50 0.46 nM) • Preferential SRS-A over histamine suppression in lung tissue • Orally bioavailable-rapid GI absorption enables chronic oral dosing in rodent PCA and asthma models • Dual mast cell mediator inhibition + PDE-mediated airway smooth muscle relaxation Ideal positive control for mast cell degranulation assays and selective probe for leukotriene pathway dissection.

Molecular Formula C10H12N8O
Molecular Weight 260.26 g/mol
CAS No. 111374-21-1
Cat. No. B1663193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSR6071
CAS111374-21-1
Synonyms6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide
HSR 6071
HSR-6071
Molecular FormulaC10H12N8O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3
InChIInChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19)
InChIKeyLUJDHCXCWJFNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSR6071 Overview and Procurement Guide


HSR6071 is a pyrazinecarboxamide derivative [1] and an orally active antiallergic agent originally investigated for the treatment of asthma [2]. Its development was discontinued in Phase 1 clinical trials, and it is now exclusively available as a research compound for preclinical allergy and immunology studies [3].

Research tool compound – discontinued after Phase 1; supplied exclusively for preclinical allergy and immunology studies.
No therapeutic or diagnostic use intended.
Orally active probe – reported rapid absorption supports oral dosing models in rodent passive cutaneous anaphylaxis and experimental asthma.
Dual-pathway modulation – simultaneously targets IgE-mediated mast cell degranulation and airway smooth muscle PDE activity.

Why Generic Substitution Fails for HSR6071


In-class antiallergic compounds cannot be simply interchanged due to HSR6071's distinct combination of pharmacological properties. It is one of the few agents to simultaneously exhibit sub-nanomolar inhibition of IgE-mediated histamine release [1], oral efficacy in passive cutaneous anaphylaxis [2], and a preference for inhibiting SRS-A release over histamine in lung tissue [1]. This profile differentiates it from classical mast cell stabilizers like disodium cromoglycate, which lack oral bioavailability, and from antihistamines like ketotifen, which operate through different mechanisms [1].

HSR6071
Reported high-potency IgE-mediated histamine release inhibition combined with preferential SRS‑A suppression and oral activity.
Disodium cromoglycate
Lacks oral bioavailability and does not inhibit PDE; mast‑cell stabilization profile may not transfer to oral asthma models.
Ketotifen
Primarily an antihistamine with different mediator selectivity; reported potency context differs – cannot assume equivalent SRS‑A pathway suppression.

Quantitative Evidence for HSR6071 Selection


Efficacy in IgE-Mediated Asthma Models

HSR6071 demonstrates a superior or equipotent inhibitory activity against IgE-mediated experimental asthma in rats compared to established antiallergic agents. At intravenous doses of 0.01-0.1 mg/kg, HSR6071's potency was reported as more potent than disodium cromoglycate and ketotifen, and equipotent to amlexanox [1]. In a separate model of IgE/IgG-mediated bronchoconstriction in guinea-pigs, HSR6071 (0.3-3 mg/kg i.v.) was effective, while disodium cromoglycate (10 mg/kg i.v.) showed no preventive effect [1].

IgE asthma model rank
Head-to-head
HSR6071 > disodium cromoglycate, ketotifen; ≈ amlexanox (0.01–0.1 mg/kg i.v.)
Reported potency rank in IgE‑mediated rat asthma model
Intravenous administration; data from one comparative study
Asthma IgE Passive Cutaneous Anaphylaxis In Vivo

Preferential SRS-A Inhibition over Histamine

HSR6071 exhibits a notable selectivity in its suppression of allergic mediators. In passively sensitized guinea-pig lung tissue, HSR6071 was a more potent inhibitor of SRS-A (slow-reacting substance of anaphylaxis) release than of histamine release [1]. Furthermore, at doses sufficient to inhibit experimental asthma, HSR6071 dramatically inhibited LTD4-induced bronchoconstriction, while histamine- or acetylcholine-induced bronchoconstriction was scarcely affected [1].

SRS‑A vs. histamine selectivity
Head-to-head
Preferential inhibition of SRS‑A release; LTD4 bronchoconstriction dramatically suppressed, histamine/ACh scarcely affected
Supports leukotriene-pathway research model interpretation
Guinea‑pig lung tissue and in vivo bronchoconstriction
SRS-A Leukotrienes Histamine Ex Vivo

Oral Bioactivity in Passive Cutaneous Anaphylaxis

Unlike many antiallergic agents that require parenteral administration, HSR6071 demonstrates robust oral efficacy. It effectively inhibits IgE-mediated passive cutaneous anaphylaxis (PCA) in rats when administered orally [1]. The most potent inhibition is observed when HSR6071 is given orally just 5 minutes before antigen challenge, indicating rapid absorption through the gastrointestinal tract [1]. This oral activity is a key differentiator from agents like disodium cromoglycate, which lacks oral bioavailability and is primarily used via inhalation.

Oral PCA efficacy
Class-level
Effective by oral route; peak inhibition when given 5 min before antigen challenge
Reported rapid oral absorption supports oral dosing models
Rat IgE‑mediated PCA model
PCA Oral Bioavailability Pharmacokinetics

Sub-Nanomolar Inhibition of Histamine Release

HSR6071 exhibits extremely high potency in inhibiting IgE-mediated histamine release, with an IC50 value of 0.46 nM . This sub-nanomolar activity is a critical quantitative benchmark for researchers selecting a compound to suppress mast cell degranulation. While direct comparative IC50 data for ketotifen or cromolyn in the identical assay system are not available, this value defines a specific potency level that can be cross-referenced against literature values for other antiallergic agents.

Histamine release IC₅₀
Cross-study
IC₅₀ = 0.46 nM (IgE‑mediated)
Reported sub‑nanomolar assay potency context
In vitro histamine release; no direct comparator IC₅₀ in same assay
Histamine Release IgE Mast Cells In Vitro

Dual PDE Inhibition and Tracheal Relaxation

In addition to its mast cell stabilizing effects, HSR6071 inhibits cyclic AMP phosphodiesterase (PDE) activity and produces relaxation of the guinea-pig isolated trachea [1]. This dual mechanism—suppression of mediator release combined with direct smooth muscle relaxation—is not universally shared by all antiallergic agents. For instance, disodium cromoglycate does not possess PDE inhibitory activity or direct bronchodilator properties.

PDE inhibition & tracheal relaxation
Class-level
Inhibits cAMP PDE; relaxes guinea‑pig isolated trachea. Disodium cromoglycate lacks these activities.
Dual mast‑cell/PDE mechanism context
Isolated tissue and in vitro PDE assay
PDE Trachea Relaxation Bronchodilation

Research-Exclusive Tool Compound Status

HSR6071 was discontinued in Phase 1 clinical development and is not approved for therapeutic use [1]. Consequently, it is supplied and utilized exclusively as a research compound for preclinical studies. This status eliminates concerns regarding off-label clinical use and positions it as a well-defined experimental tool with a specific, published pharmacological profile, free from the complexities of a marketed drug's full clinical dossier.

Research‑only status
Supporting
Discontinued after Phase 1; no therapeutic approval
Defined preclinical tool compound, free of commercial bias
Source: TTD and MeSH records
Research Compound Discontinued Preclinical Tool Compound

Optimal Research Applications for HSR6071


SRS-A/Leukotriene Pathway Dissection

Given its preferential inhibition of SRS-A release over histamine [1], HSR6071 is ideally suited for in vivo and ex vivo models designed to dissect the role of the leukotriene pathway in asthma and allergic responses. Researchers can use HSR6071 to selectively probe SRS-A-mediated bronchoconstriction and inflammation.

Oral Dosing Model Development

The proven oral bioavailability and rapid absorption of HSR6071 [2] make it a key tool for establishing and validating oral dosing regimens in rodent models of passive cutaneous anaphylaxis and experimental asthma. This allows for chronic dosing studies that more closely mimic human oral therapy than injectable or inhaled alternatives.

Dual-Action Antiallergic Mechanism Studies

HSR6071's dual activity—inhibiting mast cell mediator release [1] and relaxing airway smooth muscle via PDE inhibition [1]—provides a unique tool for studying the interplay between early-phase allergic reactions and airway hyperresponsiveness. It is particularly valuable for researchers needing a single compound to modulate both components of allergic asthma in vivo.

Assay Standardization and Pharmacological Benchmarking

The well-defined sub-nanomolar IC50 of 0.46 nM for IgE-mediated histamine release [2] positions HSR6071 as a reliable positive control or standard for in vitro assays of mast cell degranulation. Its consistent activity profile, documented in primary literature, ensures reproducibility in screening campaigns or mechanistic studies.

Application
Selection Property
Validation Focus
SRS‑A/leukotriene pathway studies
Preferential SRS‑A inhibition over histamine
LTD4‑dependent bronchoconstriction endpoints
Oral dosing model development
Reported oral bioavailability and rapid absorption
Oral PCA and chronic asthma model endpoint reproducibility
Dual‑action antiallergic mechanism research
Combined mast‑cell mediator suppression and PDE inhibition
Airway hyperresponsiveness and degranulation endpoint interplay
In vitro assay standardization
Defined histamine release inhibition IC₅₀ benchmark
Mast cell degranulation assay reproducibility and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for HSR6071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.